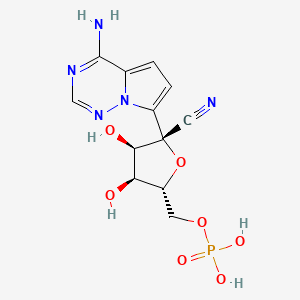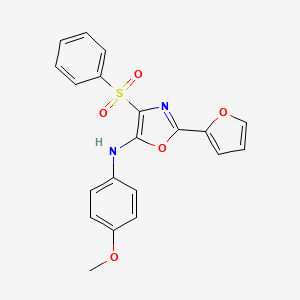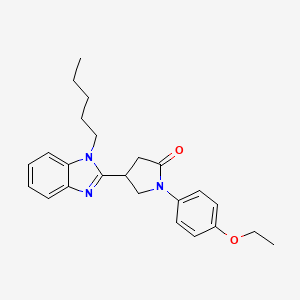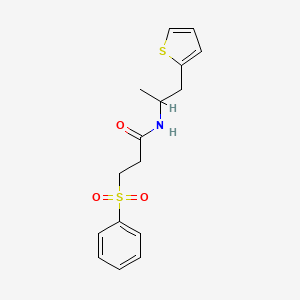
瑞德西韦核苷酸一磷酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Remdesivir nucleoside monophosphate is a metabolite of Remdesivir . Remdesivir is a nucleoside analogue with effective antiviral activity against SARS-CoV and MERS-CoV .
Molecular Structure Analysis
Remdesivir is an adenosine triphosphate analogue . A 3.9-Å-resolution cryo-EM reconstruction of a remdesivir-stalled RNA-dependent RNA polymerase complex revealed full incorporation of 3 copies of remdesivir monophosphate (RMP) and a partially incorporated fourth RMP in the active site .
Chemical Reactions Analysis
Remdesivir is metabolized by both cytochrome P450 (CYP) and non-CYP enzymes such as carboxylesterases .
Physical And Chemical Properties Analysis
Remdesivir exhibits a linear profile following single-dose i.v. administration over 2 hours of RDV solution formulation across the dose range of 3–225 mg .
科学研究应用
结构见解和抗病毒机制
- 瑞德西韦作为延迟转位抑制剂:瑞德西韦单磷酸酯(RMP)整合到 SARS-CoV-2 的 RNA 依赖性 RNA 聚合酶复合物中,阻断 RNA 转位,导致延迟链终止。这种机制对于开发改进的抗病毒药物至关重要 (Bravo 等,2020)。
生化和细胞药理学
- 瑞德西韦和 GS-441524 的比较分析:一项研究表明,与母核苷 GS-441524 相比,瑞德西韦表现出更高的效力和更好的细胞内代谢,表明疗效和细胞加工存在差异 (陶等,2021)。
合成和代谢途径
- 瑞德西韦合成的演变:瑞德西韦是一种磷酰胺酯前药,其合成随着时间的推移而演变,提供了合成策略和抗病毒药物开发领域改进的见解 (Vargas 等,2021)。
- 瑞德西韦代谢物的生物分析:开发了一种新方法来生物分析瑞德西韦代谢物,包括小鼠组织中的 RMP,提供了一种稳健的方法来了解瑞德西韦在疾病治疗中的作用 (胡等,2020)。
分子动力学和冷冻电镜研究
- 瑞德西韦导致 SARS-CoV-2 聚合酶停滞的机制:冷冻电镜研究详细阐述了瑞德西韦诱导的 RdRp 停滞的分子机制,有助于设计改进的抗病毒疗法 (Kokic 等,2021)。
药代动力学和酶参与
- 瑞德西韦激活中的关键代谢酶:鉴定出参与人肺细胞中瑞德西韦激活的关键酶,这对于了解其药代动力学和治疗 COVID-19 等呼吸道病毒感染的功效具有重要意义 (李等,2021)。
作用机制
Target of Action
Remdesivir nucleoside monophosphate primarily targets the RNA-dependent RNA polymerase (RdRp) enzyme complex of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) . RdRp is crucial for the replication of the viral genome .
Mode of Action
Remdesivir is a nucleoside analogue that competes with adenosine triphosphate (ATP) for incorporation into the newly synthesized viral RNA by the RdRp complex . It acts as a non-obligate chain terminator of RdRp from SARS-CoV-2 . This means it can be incorporated into the growing RNA chain and cause premature termination of RNA transcription .
Biochemical Pathways
Once inside the cell, remdesivir undergoes metabolic activation to form the intracellular active triphosphate metabolite, GS-443902 . This metabolite is then incorporated into the viral RNA, causing premature termination of the RNA chain and inhibiting viral replication .
Pharmacokinetics
Remdesivir exhibits linear pharmacokinetics . Following intravenous administration, it is rapidly and completely metabolized . Its major metabolite, GS-441524, accumulates approximately 1.9-fold in plasma after multiple doses . High intracellular concentrations of GS-443902 suggest efficient conversion from remdesivir into the triphosphate form .
Result of Action
The result of remdesivir’s action is the inhibition of SARS-CoV-2 replication . By terminating RNA transcription prematurely, it prevents the virus from proliferating within the host body .
Action Environment
The action of remdesivir is influenced by various environmental factors. For instance, its metabolic activation and subsequent antiviral activity occur within the target tissues . Furthermore, the impact of inducers or inhibitors on remdesivir disposition is minimized by the parenteral route of administration and extensive extraction .
安全和危害
未来方向
生化分析
Biochemical Properties
Remdesivir Nucleoside Monophosphate plays a pivotal role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Specifically, it acts as a nucleoside ribonucleic acid polymerase inhibitor, disrupting the replication process of the virus .
Cellular Effects
Remdesivir Nucleoside Monophosphate has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting viral replication, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Remdesivir Nucleoside Monophosphate is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Remdesivir Nucleoside Monophosphate change over time. It has been observed that the compound exhibits stability and degradation over time, with long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Remdesivir Nucleoside Monophosphate vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Remdesivir Nucleoside Monophosphate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Remdesivir Nucleoside Monophosphate is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of Remdesivir Nucleoside Monophosphate and its effects on activity or function are significant. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
属性
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N5O7P/c13-4-12(8-2-1-6-11(14)15-5-16-17(6)8)10(19)9(18)7(24-12)3-23-25(20,21)22/h1-2,5,7,9-10,18-19H,3H2,(H2,14,15,16)(H2,20,21,22)/t7-,9-,10-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHOHJWLOOFLMW-LTGWCKQJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=NN2C(=C1)C3(C(C(C(O3)COP(=O)(O)O)O)O)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=NC=NN2C(=C1)[C@]3([C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N5O7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-Hydroxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/no-structure.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)oxalamide](/img/structure/B2792484.png)
![1-(2,5-Dimethoxyphenyl)-2-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2792485.png)

![1-(2-Chlorophenyl)-3-[[2-(3-nitroanilino)acetyl]amino]thiourea](/img/structure/B2792488.png)
![(E)-2-(2-(9-propyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole](/img/structure/B2792489.png)
![N-(benzo[d][1,3]dioxol-5-yl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2792491.png)

![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-fluorophenethyl)acetamide](/img/structure/B2792493.png)



![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)furan-3-carboxamide](/img/structure/B2792502.png)
![N-(3-acetylphenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2792505.png)